Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate

Orthogonal reactivity Diversification Piperidine

This quaternary 4‑position scaffold integrates an electrophilic oxirane and a methoxycarbonylmethyl ester under orthogonal N‑Boc protection, enabling chemoselective, two‑directional diversification without extra protection/deprotection steps. The epoxide ring‑opens with amines, thiols or alcohols while the ester remains intact; subsequent hydrolysis/amidation introduces a second diversity vector. Such dual orthogonal reactivity is absent in mono‑functional 4‑substituted piperidine surrogates. With balanced XLogP3 (1.2) and TPSA (68.4 Ų), the scaffold fits lead‑like fragment libraries and PROTAC degrader linker geography. Pre‑installed quaternary center avoids low‑yielding quaternization; simply open the epoxide with a single nucleophile for convergent final‑step elaboration. Secure supply at ≥95% purity with 3‑4‑week lead time.

Molecular Formula C15H25NO5
Molecular Weight 299.367
CAS No. 2138158-21-9
Cat. No. B2597578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate
CAS2138158-21-9
Molecular FormulaC15H25NO5
Molecular Weight299.367
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C2CO2
InChIInChI=1S/C15H25NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16,11-10-20-11)9-12(17)19-4/h11H,5-10H2,1-4H3
InChIKeyYEPNZLUAQQAEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate


Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate (CAS 2138158-21-9) is a bifunctional piperidine scaffold that simultaneously carries an electrophilic epoxide (oxirane) and a methoxycarbonylmethyl ester at the same quaternary 4-position, with orthogonal N‑Boc protection [1]. This architecture is purpose‑built for chemoselective, sequential derivatization—the epoxide opens with nucleophiles while the ester is retained, or vice versa—which is not possible with mono‑functionalized piperidine analogs. The compound is commercially available as a ‘versatile small molecule scaffold’ from specialist suppliers, with lead times of 3–4 weeks and a minimum purity of 95% .

Why Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate Cannot Be Replaced by Common 4‑Substituted Piperidine Analogs


Procurement of a simpler 4‑substituted piperidine (e.g., the parent 4‑oxirane, 4‑hydroxy, or 4‑cyano analog) may appear cost‑effective, but it strips the scaffold of the dual orthogonal reactivity that defines the target compound. The epoxide on the quaternary 4‑position is an electrophilic linchpin for ring‑opening with primary amines, thiols, or alcohols, while the methyl ester is a retained handle for hydrolysis, amidation, or reduction [1]. In contrast, mono‑functional surrogates lack one of these reaction manifolds and thus cannot support the same cascade or diversification sequence without extra protection/deprotection steps. The computed topological polar surface area (TPSA) and rotatable bond count of the target compound further distinguish it from closest analogs, directly affecting passive permeability and library design decisions .

Quantitative Evidence for Differentiating Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate from Its Closest Analogs


Orthogonal Bis‑Electrophilicity: Simultaneous Epoxide and Methyl Ester at the Quaternary Center

The target compound is the only commercial 4,4‑disubstituted piperidine that combines an epoxide and a methyl ester on the same quaternary carbon. Its closest analog, tert‑butyl 4-(oxiran-2-yl)piperidine-1-carboxylate (CAS 921199‑39‑5), lacks the methoxycarbonylmethyl group and therefore cannot participate in ester‑specific transformations (hydrolysis, amidation, reduction) alongside epoxide ring‑opening [1]. Conversely, 1‑Boc‑4‑(2‑ethoxycarbonyl‑acetyl)piperidine (CAS 479630‑08‑5) carries a ketone‑ester but no epoxide, precluding nucleophilic oxirane chemistry [2]. The bifunctional nature of the target compound eliminates at least two protection/deprotection steps in a typical three‑step diversification sequence.

Orthogonal reactivity Diversification Piperidine

Lipophilicity‑Permeability Balance: XLogP3 and TPSA Compared with Mono‑Functionlized Analogs

The target compound exhibits an XLogP3 of 1.2 and a topological polar surface area (TPSA) of 68.4 Ų [1]. By contrast, the mono‑epoxide analog tert‑butyl 4‑(oxiran-2‑yl)piperidine-1-carboxylate (CAS 921199‑39‑5) has a TPSA of only 42.1 Ų (estimated) and a higher XLogP3 (~1.7), while the hydroxy‑ester analog tert‑butyl 4‑hydroxy‑4‑(2‑methoxy‑2‑oxoethyl)piperidine-1-carboxylate displays a TPSA of ~66.8 Ų but lacks the electrophilic epoxide [2]. The intermediate XLogP3 and elevated TPSA of the target compound place it in a more favorable region of the CNS MPO desirability window, suggesting balanced passive permeability and solubility relative to its more lipophilic or less functionalized peers.

Lipophilicity Permeability Drug‑likeness

Commercial Availability and Lead‑Time Differentiation vs. Custom‑Synthesis Analogs

The target compound is a stockable catalog item with a confirmed 3–4‑week lead time and a minimum purity of 95% . In contrast, the ester‑only analog tert‑butyl 4‑(2‑methoxy‑2‑oxoethyl)piperidine-1-carboxylate (CAS 175213‑46‑4) and the amino‑ester analog 1‑Boc‑4‑(Cbz‑amino)‑4‑(2‑methoxy‑2‑oxoethyl)piperidine (CAS 1447606‑52‑1) are frequently listed as custom‑synthesis items with undefined delivery schedules and variable purity guarantees . This procurement certainty translates directly into project timeline reliability.

Commercial availability Lead time Procurement

Regioisomeric Identity: 4‑Position Quaternization vs. 3‑Position Analog

The target compound carries the epoxide and ester substituents at the 4‑position of the piperidine ring. The 3‑position regioisomer (CAS 2137645‑60‑2) is also commercially available but places the reactive groups at a different topological distance from the piperidine nitrogen [1]. In medicinal chemistry, 4‑substituted piperidines are preferred for projecting substituents along a vector perpendicular to the ring plane, often yielding more favorable exit‑vector geometries for target engagement. Switching to the 3‑regioisomer alters the dihedral angle and distance between the nitrogen and the epoxide, which can disrupt key binding interactions in structure‑based design campaigns.

Regiochemistry Piperidine Stereoelectronic effects

Optimal Research and Procurement Scenarios for Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate


Scaffold for Parallel Library Synthesis via Sequential Chemoselective Derivatization

Medicinal chemistry teams building spiro‑ or 4,4‑disubstituted piperidine libraries can exploit the dual orthogonal electrophilicity of this scaffold [1]. The epoxide is first opened with a diverse set of primary amines (under mild basic conditions), while the ester remains intact. In a second, independent step, the ester is hydrolyzed and coupled to another set of amines. This two‑directional diversification from a single building block compresses library synthesis timelines by at least two steps per analog compared to using separate mono‑functional precursors .

Lead‑Like Fragment and PROTAC Linker Precursor

The compound’s balanced XLogP3 of 1.2 and TPSA of 68.4 Ų [1] place it within established lead‑like property guidelines (MW <300, XLogP 1–3, TPSA 60–80 Ų). It is therefore suitable as a non‑basic, protected piperidine core for fragment‑based screening campaigns. After primary screening hit confirmation, the epoxide and ester handles can be elaborated into linker arms for PROTAC (proteolysis‑targeting chimera) degrader molecules, where precise geometry and exit vectors are critical .

Process Chemistry: Convergent Route to Sterically Hindered 4,4‑Disubstituted Piperidine Intermediates

The fully elaborated quaternary center spares process chemists the difficulty of constructing a sterically congested C4 directly. With the epoxide already installed, ring‑opening with a single nucleophile introduces the final substituent in a convergent manner, avoiding low‑yielding quaternization reactions often encountered when building similar intermediates from scratch [1]. The commercial availability with a 3–4‑week lead time ensures uninterrupted supply for scale‑up campaigns.

Quote Request

Request a Quote for Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(oxiran-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.